7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of thieno[2,3-c]pyridines. This compound features a fused ring system that combines elements of thiophene and pyridine, making it of interest in medicinal chemistry due to its potential biological activities.
The synthesis of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine can be achieved through several methods, often involving multi-step synthetic routes. One common approach includes the cyclization of appropriate precursors containing both thiophene and pyridine functionalities. For example, the reaction of 2-aminothiophenol with suitable carbonyl compounds under acidic conditions can yield this compound.
The molecular structure of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine features a thieno ring fused with a pyridine ring. The methyl group is typically located at the 7-position of the thieno ring.
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine can participate in various chemical reactions typical of heterocycles. These include:
The reactivity profile is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effects of the methyl group. This balance affects both stability and reactivity towards electrophiles and nucleophiles.
The mechanism of action for compounds like 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications at specific positions on the thieno[2,3-c]pyridine framework significantly affect biological activity, with certain derivatives exhibiting potent antiproliferative effects against various cancer cell lines .
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine has garnered interest for its potential applications in:
The exploration of thienopyridine derivatives emerged as a significant chapter in medicinal chemistry during the late 20th century, with 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine representing a structurally optimized variant within this heterocyclic class. Early research focused on the unsubstituted 2,3-dihydrothieno[2,3-c]pyridine scaffold as a bioisostere for purine nucleotides, leveraging its capacity to mimic endogenous signaling molecules while offering enhanced metabolic stability. The strategic incorporation of a methyl group at the 7-position was pioneered to modulate electronic properties and lipophilicity, addressing pharmacological limitations observed in first-generation compounds [2] [5].
The compound's discovery timeline aligns with broader developments in kinase inhibitor research. During the early 2000s, molecular hybridization strategies identified 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a privileged scaffold in anticancer agents targeting proteins like EGFR and PAK1 [1] [5]. This spurred systematic derivatization efforts, where methyl substitution at specific positions demonstrated unexpected improvements in target binding affinity and cellular permeability. Patent literature from the 1980s first documented synthetic routes to 7-alkylated derivatives, highlighting their structural novelty within the emerging landscape of fused bicyclic therapeutics [7].
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine occupies a strategic position in contemporary drug discovery due to its versatile molecular interactions and structural manipulability. Its fused bicyclic system serves as a conformationally constrained platform that can engage diverse biological targets through multiple binding modalities:
This compound exemplifies the scaffold-hopping paradigm in modern drug design. Research demonstrates its role as a core structure in developing inhibitors against oncology targets like Heat Shock Protein 90 (Hsp90), where its derivatives disrupt ATPase activity by binding to the N-terminal domain. Molecular modeling reveals that 7-methyl substitution optimally positions the scaffold within the conserved hydrophobic pocket of Hsp90, achieving inhibition constants (Ki) in the nanomolar range [9]. Similarly, derivatives have shown promise as allosteric modulators of NMDA receptors, where the methyl group enhances blood-brain barrier penetration for CNS-targeted therapeutics [4].
Table 1: Structural Characteristics of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₉NS | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 151.23 g/mol | Complies with Lipinski's Rule of Five |
Hydrogen Bond Acceptors | 2 (Nitrogen, Sulfur) | Target interaction capability |
XLogP3 | 1.8 | Optimal lipophilicity for membrane permeability |
Aromatic System | Bicyclic, partially saturated | Enhanced solubility vs. fully aromatic analogs |
Key Substituent | 7-Methyl group | Hydrophobic pocket targeting & metabolic stability |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: